(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride
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Overview
Description
(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride: is a chemical compound with a bicyclic structure and a sulfonyl chloride functional group
Scientific Research Applications
(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanol with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling and the use of a solvent such as dichloromethane to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonates or amides.
Mechanism of Action
The compound exerts its effects through its sulfonyl chloride group, which can act as an electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form sulfonate esters or amides.
Comparison with Similar Compounds
(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride: is unique due to its bicyclic structure and the presence of the sulfonyl chloride group. Similar compounds include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Sulfonyl chlorides: Other sulfonyl chlorides with different alkyl or aryl groups.
Properties
IUPAC Name |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-10(2)8-4-3-7(5-8)9(10)6-14(11,12)13/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROUEYUSBJMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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